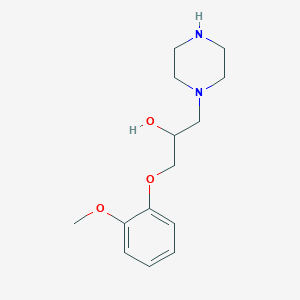

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPJURUTODQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390269 | |

| Record name | 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162712-35-8 | |

| Record name | α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162712-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CVT-2513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162712358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, α-[(2-methoxyphenoxy)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CVT-2513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94VR6V6NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS No. 162712-35-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, identified by its CAS number 162712-35-8, is a chemical compound of significant interest in the pharmaceutical sciences.[1][2] It is primarily known as a principal metabolite and a process-related impurity of Ranolazine, an anti-anginal medication.[1][3] Ranolazine functions by inhibiting the late inward sodium current in cardiac cells, which helps to reduce intracellular calcium overload and myocardial wall tension without significantly affecting heart rate or blood pressure.[4] As a key metabolite, also referred to as CVT-2513 or Ranolazine N-Desacetamido Impurity, understanding the physicochemical properties, synthesis, and biological activity of this compound is crucial for comprehensive drug metabolism studies, pharmacokinetic profiling, and impurity analysis in the manufacturing of Ranolazine.[3][5]

This technical guide provides a detailed overview of this compound, including its synthesis, analytical characterization, pharmacological profile, and safety considerations, to support researchers and drug development professionals in their work with this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 162712-35-8 | [1][2][6] |

| IUPAC Name | 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | [1] |

| Synonyms | CVT-2513, Ranolazine Impurity C, Ranolazine N-Desacetamido Impurity | [3][5][7] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][7] |

| Molecular Weight | 266.34 g/mol | [1][7] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Sparingly soluble in water, soluble in methanol and dichloromethane (predicted) | Inferred from Ranolazine properties |

| SMILES | COC1=CC=CC=C1OCC(CN2CCNCC2)O | [1][5] |

| InChI Key | HVPPJURUTODQOY-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process.[1] This involves the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction with piperazine.[1] While specific, detailed protocols are often proprietary, the following represents a standard laboratory-scale synthesis based on established chemical principles for this class of compounds.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)

-

To a stirred solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the sodium salt of 2-methoxyphenol.

-

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a polar aprotic solvent like isopropanol or ethanol.[8]

-

Add piperazine (a molar excess, typically 3-5 eq) to the solution. The large excess of piperazine helps to minimize the formation of dimer impurities.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting epoxide is consumed.

-

Cool the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

-

The crude this compound is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the final product with high purity (>98%).[9]

Analytical Characterization

For use as a reference standard in drug development and quality control, the identity and purity of this compound must be confirmed using various analytical techniques. Commercial suppliers of this compound provide a comprehensive Certificate of Analysis which includes data from the following methods.[10]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for determining the purity of the compound and for quantifying it as an impurity in Ranolazine drug substance and product.[11]

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 220 nm |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

This method should be capable of separating this compound from Ranolazine and other related impurities.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The expected chemical shifts in ¹H NMR are outlined below.

Expected ¹H NMR Chemical Shifts (in CDCl₃, predicted):

| Protons | Chemical Shift (ppm, δ) | Multiplicity | Integration |

| Aromatic (phenoxy) | 6.8 - 7.2 | m | 4H |

| -OCH₃ (methoxy) | 3.85 | s | 3H |

| -CH(OH)- | ~4.0 | m | 1H |

| -O-CH₂- | ~4.1 | m | 2H |

| Piperazine N-CH₂- | 2.4 - 2.9 | m | 8H |

| -N-CH₂- (propanol chain) | ~2.6 | m | 2H |

| -OH, -NH | Variable | br s | 2H |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed at m/z 267.3.

Pharmacological Profile and Mechanism of Action

The primary pharmacological relevance of this compound stems from its status as a major metabolite of Ranolazine.[3] Ranolazine is metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[4][13]

Metabolic Pathway

Caption: Metabolic conversion of Ranolazine to its N-dealkylated metabolite.

Biological Activity

While the pharmacological activity of most Ranolazine metabolites has not been well characterized, some studies have investigated their effects. A study on the anti-myocardial ischemia activities of Ranolazine and its principal metabolites, including CVT-2513, was conducted. The results indicated that CVT-2513 could offer protection against myocardial ischemia induced by isoprenaline in mice.[3] However, its potency was found to be less than that of the parent drug, Ranolazine.[3]

The precise mechanism of action for this compound is not fully elucidated. It is not believed to contribute significantly to the therapeutic effects of Ranolazine, which primarily acts by inhibiting the late sodium current (I-Na).[1][14] However, its presence in plasma is a key consideration for the overall safety and drug-drug interaction profile of Ranolazine. For instance, studies have examined the plasma protein binding of various Ranolazine metabolites, which is crucial for understanding their distribution and potential for displacement interactions.[15]

Safety and Handling

As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, handling procedures should be based on those for similar pharmaceutical compounds of unknown potency.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[7]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound (CAS No. 162712-35-8) is a molecule of critical importance for researchers and professionals involved in the development and quality control of the anti-anginal drug Ranolazine. As a key metabolite and process impurity, a thorough understanding of its synthesis, analytical profile, and biological activity is essential. This guide provides a comprehensive foundation of technical knowledge to support further investigation and application of this compound in pharmaceutical research and development.

References

Sources

- 1. Buy this compound | 162712-35-8 [smolecule.com]

- 2. 1-Piperazineethanol, a-[(2-methoxyphenoxy)methyl]- | 162712-35-8 [chemicalbook.com]

- 3. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ranolazine N-Desacetamido Impurity | 162712-35-8 | SynZeal [synzeal.com]

- 6. CAS#:162712-35-8 | 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | Chemsrc [chemsrc.com]

- 7. clearsynth.com [clearsynth.com]

- 8. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 9. anaxlab.com [anaxlab.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. longdom.org [longdom.org]

- 12. Related substances analysis of ranolazine by reversed-phase HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol: Synthesis, Characterization, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and known pharmacological context of 1-(2-methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. This compound, a key intermediate and a significant metabolite and impurity of the anti-anginal drug Ranolazine, holds relevance for researchers in medicinal chemistry, drug metabolism, and analytical chemistry. This document delves into the nuanced aspects of its synthesis, offering a detailed, field-proven protocol. Furthermore, it outlines the expected outcomes of analytical characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also situates the molecule within its pharmacological landscape, exploring its relationship with Ranolazine and its potential as a ligand for various biological targets.

Introduction: Unveiling a Molecule of Significance

This compound, identified by its CAS number 162712-35-8, is a multifaceted organic molecule that has garnered attention in the pharmaceutical sciences.[1] Its chemical architecture, featuring a 2-methoxyphenoxy moiety, a propan-2-ol linker, and a piperazine ring, underpins its chemical reactivity and biological interactions.[1] While it is commercially available for research purposes, its primary significance stems from its role as a crucial process-related impurity and a major metabolite of Ranolazine, a medication used to treat chronic angina.[1][2] Understanding the synthesis, purification, and characterization of this compound is therefore paramount for quality control in the manufacturing of Ranolazine and for comprehending its metabolic fate and potential off-target effects.

This guide moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the scientific protocols and the interpretation of analytical data, empowering researchers to confidently work with and study this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 162712-35-8 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| IUPAC Name | 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents | N/A |

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process.[1] This protocol is designed to be a self-validating system, with clear steps and rationale for each experimental choice.

Synthesis Pathway Overview

The synthesis commences with the formation of an epoxide intermediate via the Williamson ether synthesis, followed by the nucleophilic addition of piperazine to open the epoxide ring.

Caption: Synthetic route to this compound.

Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)

This step involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous phenoxide and the organic epichlorohydrin.

Materials:

-

2-Methoxyphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

-

Toluene

-

Deionized water

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenol in toluene.

-

Add a solution of sodium hydroxide in deionized water to the flask. The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Add a catalytic amount of tetrabutylammonium bromide.

-

To the stirred biphasic mixture, add epichlorohydrin dropwise at room temperature. The reaction is exothermic, and controlled addition is necessary to prevent side reactions.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine to remove any remaining base and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane.

-

Purify the crude product by vacuum distillation to obtain the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The purified epoxide intermediate is then reacted with piperazine to yield the final product.

Materials:

-

1-(2-Methoxyphenoxy)-2,3-epoxypropane

-

Piperazine

-

Ethanol or another suitable protic solvent

Protocol:

-

In a round-bottom flask, dissolve 1-(2-methoxyphenoxy)-2,3-epoxypropane in ethanol.

-

Add an excess of piperazine to the solution. The use of excess piperazine helps to minimize the formation of the bis-substituted by-product.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

-

Aromatic protons: Multiplets in the range of δ 6.8-7.2 ppm.

-

Methine proton (-CH-OH): A multiplet around δ 3.9-4.1 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.

-

Protons on the carbon adjacent to the phenoxy oxygen (-O-CH₂-): Two doublets of doublets around δ 3.9-4.2 ppm.

-

Piperazine protons: Broad multiplets in the range of δ 2.4-2.9 ppm.

-

Protons on the carbon adjacent to the piperazine nitrogen (-N-CH₂-): Multiplets around δ 2.5-2.7 ppm.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

-

Piperazine N-H proton: A broad singlet.

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

-

Aromatic carbons: Signals in the range of δ 110-160 ppm.

-

Carbon bearing the hydroxyl group (-CH-OH): A signal around δ 68-72 ppm.

-

Carbon adjacent to the phenoxy oxygen (-O-CH₂-): A signal around δ 70-74 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55-57 ppm.

-

Piperazine carbons: Signals in the range of δ 45-55 ppm.

-

Carbon adjacent to the piperazine nitrogen (-N-CH₂-): A signal around δ 60-64 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected characteristic IR absorption bands (KBr, cm⁻¹):

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (secondary amine): A moderate band around 3300 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2800-3000 cm⁻¹.

-

C=C stretch (aromatic): Bands around 1600 and 1450 cm⁻¹.

-

C-O stretch (ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-N stretch (amine): Bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Mass Spectrum (ESI+):

-

[M+H]⁺ ion: An intense peak at m/z 267.17, corresponding to the protonated molecule.

-

Key Fragmentation Pathways: The fragmentation of piperazine derivatives is well-documented.[3][4] Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the propanol side chain are expected to be major fragmentation pathways.[4] Common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56.[4] The specific fragmentation pattern will be influenced by the methoxyphenoxy and propanol substituents.

Caption: Plausible mass spectrometry fragmentation pathways.

Pharmacological Context and Biological Activity

The biological significance of this compound is intrinsically linked to its parent drug, Ranolazine.

Relationship to Ranolazine

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late sodium current (I_Na) in cardiac myocytes.[1] this compound is a known metabolite of Ranolazine, formed through N-dealkylation.[1] As such, its pharmacokinetic profile and potential biological activities are of considerable interest in understanding the overall therapeutic and toxicological profile of Ranolazine.

Potential Biological Activity

Research indicates that this compound exhibits biological activity and has been investigated as a potential ligand in receptor studies, particularly targeting neurotransmitter receptors.[1] The piperazine moiety is a common pharmacophore in many centrally acting drugs, and its presence in this molecule suggests potential interactions with various receptors, such as serotonin (5-HT) and dopamine receptors. However, specific data on its receptor binding affinities and functional activities are limited in publicly available literature. There is no known specific mechanism of action attributed to this compound itself; its biological effects are often considered in the context of it being a metabolite of Ranolazine.[1]

Applications in Research and Development

This molecule serves as a valuable tool in several areas of pharmaceutical research:

-

Reference Standard: It is used as a reference standard for the identification and quantification of impurities and metabolites in Ranolazine drug substance and formulations.[2]

-

Medicinal Chemistry: The core structure can serve as a scaffold for the synthesis of new chemical entities with potential therapeutic activities.

-

Drug Metabolism Studies: It is used in in vitro and in vivo studies to investigate the metabolic pathways of Ranolazine and other related compounds.

-

Material Science: The compound has been explored for its use in developing hydrophilic antimicrobial coatings.[1]

Conclusion

This compound is more than just a chemical intermediate or a drug metabolite; it is a molecule that sits at the intersection of synthetic chemistry, analytical science, and pharmacology. A thorough understanding of its synthesis, purification, and characterization is crucial for ensuring the quality and safety of Ranolazine. Furthermore, continued investigation into its own potential biological activities may unveil new therapeutic opportunities. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively engage with this important compound.

References

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

-

CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | Pharmaffiliates. Available at: [Link]

-

Ranolazine N-Desacetamido Impurity | 162712-35-8 | SynZeal. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, a notable secondary alcohol, is a key compound in pharmaceutical research and development. It is recognized primarily as a significant metabolite and process impurity of the anti-anginal medication, Ranolazine.[1][2] As such, a thorough understanding of its physical and chemical properties is paramount for drug metabolism studies, impurity profiling, and the development of robust analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its synthesis and analysis.

Chemical Identity and Structure

The molecular architecture of this compound is characterized by a 2-methoxyphenoxy group linked to a piperazine ring via a propan-2-ol backbone.[2] This structure imparts a combination of hydrophilicity, due to the hydroxyl and piperazine moieties, and lipophilicity, from the aromatic ring.

| Identifier | Value |

| IUPAC Name | 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol |

| Synonyms | Ranolazine Impurity C, Ranolazine N-Desacetamido Impurity, CVT-2513[3][4] |

| CAS Number | 162712-35-8[5] |

| Molecular Formula | C₁₄H₂₂N₂O₃[5] |

| Molecular Weight | 266.34 g/mol [5] |

| Appearance | Yellow Crystalline Solid[6] |

| Purity | >98% (as reported by various suppliers)[6] |

| Storage | Refrigerator (2-8°C) for long-term storage[5] |

Physicochemical Properties: A Blend of Experimental and Predicted Data

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in biological systems and during formulation. Due to the nature of this compound as a metabolite and impurity, extensive public data on its experimental physical properties is limited. Therefore, this guide presents a combination of reported data and scientifically grounded predictions.

| Property | Experimental Value | Predicted Value | Notes |

| Melting Point | Not available | ~110-120 °C | Prediction based on structurally similar aromatic propanolamines. |

| Boiling Point | Not available | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and molecular weight. |

| Solubility | Not available | Water: Moderately SolubleDMSO: SolubleMethanol: Soluble | The hydroxyl and piperazine groups contribute to aqueous solubility.[2] The dihydrochloride salt is expected to be highly water-soluble. |

| pKa | Not available | pKa₁: ~8.5 (piperazine N-H)pKa₂: ~4.5 (piperazine N) | Estimated based on the pKa values of piperazine. The two nitrogen atoms will have distinct basicities. |

| LogP | Not available | 1.5 - 2.5 | This predicted value suggests a moderate lipophilicity, allowing for membrane permeability. |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process, which is a common route for the preparation of similar β-amino alcohols.[2]

Synthetic Pathway

Caption: A typical synthetic route for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-chloro-3-(2-methoxyphenoxy)propan-2-ol

-

To a stirred solution of 2-methoxyphenol in a suitable solvent (e.g., isopropanol), add a base such as sodium hydroxide.

-

Slowly add epichlorohydrin to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-chloro-3-(2-methoxyphenoxy)propan-2-ol in a polar aprotic solvent such as acetonitrile.

-

Add an excess of piperazine and a base like potassium carbonate to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Spectral Characterization: A Predictive Analysis

While experimental spectra are typically provided with purchased reference standards, this section outlines the expected spectral characteristics based on the molecule's structure.[7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (4H) | 6.8 - 7.2 | Multiplet |

| -OCH₃ (3H) | ~3.8 | Singlet |

| -CH(OH)- (1H) | ~4.0 | Multiplet |

| -CH₂-O- (2H) | ~4.1 | Multiplet |

| Piperazine Protons (8H) | 2.4 - 3.0 | Multiplets |

| -CH₂-N- (2H) | ~2.6 | Multiplet |

| -OH (1H) | Variable | Broad Singlet |

| -NH (1H) | Variable | Broad Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| C-O (Aromatic) | 145 - 155 |

| C-OCH₃ | ~55 |

| -CH(OH)- | ~68 |

| -CH₂-O- | ~70 |

| Piperazine Carbons | 45 - 55 |

| -CH₂-N- | ~60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| N-H (amine) | 3300 - 3500 (medium) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ether) | 1000 - 1300 |

| C-N (amine) | 1000 - 1250 |

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 267.17 |

Analytical Methodologies: A Hypothetical Workflow

The quantification of this compound in biological matrices or as a pharmaceutical impurity necessitates a sensitive and specific analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

LC-MS/MS Workflow

Caption: A typical workflow for the quantification of the target compound by LC-MS/MS.

Protocol for LC-MS/MS Analysis

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 267.2.

-

Product Ion (Q3): A specific fragment ion to be determined through infusion experiments.

-

Conclusion

This compound is a compound of significant interest in the pharmaceutical sciences due to its role as a metabolite and impurity of Ranolazine. While a complete experimental dataset for all its physicochemical properties is not publicly available, this guide has synthesized the existing information and provided robust, scientifically-based predictions to offer a comprehensive profile. The outlined synthetic and analytical methodologies provide a strong foundation for researchers and drug development professionals working with this molecule. Further experimental validation of the predicted properties is encouraged to enhance the collective understanding of this important compound.

References

-

Scirp.org. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. [Link]

-

Pharmaffiliates. Ranolazine-impurities. [Link]

-

IJPSR. isolation and structural elucidation of degradation products of ranolazine. [Link]

-

SynZeal. Ranolazine N-Desacetamido Impurity | 162712-35-8. [Link]

-

Venkatasai Life Sciences. Ranolazine Impurity C. [Link]

-

SynZeal. Ranolazine Impurities. [Link]

-

Mol-Instincts. Compound 2-(3-chlorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one. [Link]

-

ARTIS STANDARDS. Ranolazine Impurity C. [Link]

-

PubChem. 2-Propanol, 1-(3-acetylphenoxy)-3-(4-(3-methoxyphenyl)piperazinyl)-. [Link]

-

PubChem. 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride. [Link]

-

PubChem. 1-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol. [Link]

-

PubChem. 1-chloro-3-(2-methoxyphenoxy)propan-2-ol;N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. [Link]

-

PubChem. 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol. [Link]

-

Pharmaffiliates. CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. [Link]

-

PubChem. 1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol. [Link]

-

grg life sciences. 1-(2-Methoxyphenoxy) 3 (oxiran-2-ylmethoxy)propan-2-ol. [Link]

Sources

- 1. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 2. Buy this compound | 162712-35-8 [smolecule.com]

- 3. ::Ranolazine Impurity-C | CAS No: 162712-35-8 | Svaklifesciences:: [svaklifesciences.com]

- 4. Ranolazine N-Desacetamido Impurity | 162712-35-8 | SynZeal [synzeal.com]

- 5. clearsynth.com [clearsynth.com]

- 6. anaxlab.com [anaxlab.com]

- 7. daicelpharmastandards.com [daicelpharmastandards.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. While primarily recognized as a metabolite and process impurity of the anti-anginal drug Ranolazine, the inherent structural motifs of this molecule—a methoxyphenoxy group, a propanol linker, and a piperazine ring—are common pharmacophores found in numerous centrally and peripherally acting therapeutic agents. This document will delve into the known context of this compound, dissect its structural components to hypothesize potential biological targets, and propose a rigorous, multi-faceted experimental strategy to elucidate its definitive mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially characterize the bioactivity of this and structurally related molecules.

Introduction and Current State of Knowledge

This compound (henceforth referred to as Compound X for brevity) is a chemical entity with the molecular formula C14H22N2O3.[1] It is most prominently documented in the context of the pharmaceutical manufacturing and metabolism of Ranolazine, a well-characterized inhibitor of the late sodium current in cardiomyocytes.[1] It is crucial to underscore that the therapeutic effects of Ranolazine are not attributed to Compound X.[1]

Despite the absence of a defined pharmacological role, research suggests that Compound X possesses biological activity.[1] It has been explored as a potential ligand for neurotransmitter receptors, and its structural similarity to other bioactive molecules warrants a deeper investigation into its potential mechanism of action.[1] This guide will, therefore, move beyond its identity as a Ranolazine impurity and explore its potential as a standalone pharmacologically active agent.

Structural and Functional Group Analysis: Hypothesizing Biological Targets

The pharmacological potential of a molecule is intrinsically linked to its structure. Compound X integrates three key functional domains that are prevalent in a wide array of approved drugs.

The 2-Methoxyphenoxy Moiety

The 2-methoxyphenoxy group is a constituent of several centrally acting compounds. For instance, Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) is a widely used expectorant, and its derivative, Methocarbamol, is a skeletal muscle relaxant acting as a central nervous system depressant.[2][3][4][5] While the precise mechanism of Guaifenesin's expectorant action is still debated, it is believed to work by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[6][7] More recent research also suggests that Guaifenesin may exhibit anticonvulsant and muscle relaxant properties, possibly through antagonism of NMDA receptors.[8] The presence of this moiety in Compound X suggests a potential for interaction with central nervous system targets.

The Piperazine Ring

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs). It is a core component of many antipsychotic, antidepressant, and anxiolytic drugs. Its basic nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets. Structurally similar compounds containing a piperazine ring have shown affinity for serotonergic and adrenergic receptors.[9] For example, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride has demonstrated α1-adrenoceptor antagonistic activity.[10]

The Propan-2-ol Linker

The flexible propan-2-ol linker connects the methoxyphenoxy and piperazine moieties. The hydroxyl group on this linker can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The length and flexibility of this linker are also key determinants of how the two terminal functional groups are presented to a biological target, influencing both affinity and selectivity.

Hypothesized Biological Targets

Based on this structural deconstruction, the following classes of receptors and channels represent plausible primary targets for Compound X:

| Potential Target Class | Rationale based on Structural Analogs |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | The arylpiperazine moiety is a classic pharmacophore for various 5-HT receptor subtypes. |

| Dopamine Receptors (e.g., D2, D3) | Many antipsychotic and CNS-active drugs containing the piperazine scaffold target dopamine receptors. |

| Adrenergic Receptors (e.g., α1, α2, β) | The phenoxypropanolamine backbone is a hallmark of beta-blockers, and arylpiperazines can exhibit affinity for alpha-adrenergic receptors. |

| NMDA Receptors | The 2-methoxyphenoxy group in the related compound Guaifenesin suggests potential NMDA receptor antagonism. |

| Voltage-gated Sodium Channels | Given its origin as a metabolite of Ranolazine, a direct (though likely different) interaction with sodium channels cannot be entirely ruled out without experimental validation. |

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of Compound X, a tiered experimental approach is proposed. This workflow is designed to first identify the primary biological target(s) and then characterize the downstream functional consequences of this interaction.

Tier 1: Broad Target Screening and Binding Affinity Determination

The initial step is to perform a broad screen against a panel of receptors, ion channels, and enzymes to identify potential high-affinity targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Compound X for a diverse panel of CNS and cardiovascular targets.

-

Procedure:

-

Prepare cell membrane homogenates expressing the target receptor of interest (e.g., from recombinant cell lines or animal tissues).

-

Incubate a fixed concentration of a specific radioligand for the target receptor with varying concentrations of Compound X.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the IC50 (concentration of Compound X that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

-

Rationale: This is a high-throughput and cost-effective method to narrow down the list of potential targets from the hundreds of possibilities to a manageable few.

Caption: Tier 1 Experimental Workflow for Target Identification.

Tier 2: Functional Characterization of Target Interaction

Once high-affinity targets are identified, the next step is to determine the functional effect of Compound X on these targets (i.e., is it an agonist, antagonist, or allosteric modulator?).

Experimental Protocol: In Vitro Functional Assays (Example: GPCR Activation)

-

Objective: To measure the effect of Compound X on the signaling activity of an identified GPCR target.

-

Procedure (cAMP Assay for Gs or Gi-coupled receptors):

-

Culture cells recombinantly expressing the target GPCR.

-

Treat the cells with varying concentrations of Compound X, either alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF or ELISA).

-

Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

-

Rationale: This assay provides crucial information about the functional consequences of Compound X binding to its target, moving beyond simple affinity to biological effect.

Caption: Tier 2 Experimental Workflow for Functional Characterization.

Tier 3: Elucidation of Downstream Signaling Pathways

Understanding the primary target interaction is followed by mapping the downstream intracellular signaling cascade.

Experimental Protocol: Western Blotting for Signaling Proteins

-

Objective: To determine the effect of Compound X on the phosphorylation state (and thus activation) of key downstream signaling proteins.

-

Procedure:

-

Treat cells expressing the target receptor with Compound X for various time points.

-

Lyse the cells and separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of signaling proteins of interest (e.g., ERK, Akt, CREB).

-

Use a labeled secondary antibody to detect the primary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the change in protein phosphorylation.

-

-

Rationale: This technique provides a snapshot of the intracellular signaling pathways activated or inhibited by Compound X, offering a deeper understanding of its cellular mechanism.

Caption: Hypothetical Signaling Pathway for Compound X.

Conclusion and Future Directions

While the mechanism of action of this compound is currently undefined, a systematic and logical scientific approach can successfully elucidate its biological role. By leveraging knowledge from structurally similar compounds, a focused set of hypotheses can be generated and tested through a tiered experimental workflow. The initial steps should focus on broad, unbiased screening to identify primary targets, followed by detailed functional and downstream signaling studies to characterize the nature of the molecular interaction. The insights gained from such studies will not only define the pharmacology of this specific molecule but also contribute to the broader understanding of how these common structural motifs contribute to bioactivity, potentially uncovering novel therapeutic leads.

References

-

Wikipedia. Guaifenesin. Available at: [Link]

-

Drugs.com. (2025-03-25). Guaifenesin NR: Package Insert / Prescribing Information. Available at: [Link]

-

HandWiki. (2024-02-06). Chemistry:Guaifenesin. Available at: [Link]

-

PubChem - NIH. Guaifenesin | C10H14O4 | CID 3516. Available at: [Link]

-

YouTube. (2025-02-08). Pharmacology of Guaifenesin (Glyceryl Guaiacolate) ; Mechanism of action, Pharmacokinetics, Uses. Available at: [Link]

-

DailyMed - NIH. methocarbamol tablets tablet, coated. Available at: [Link]

-

DailyMed. Label: METHOCARBAMOL tablet. Available at: [Link]

-

Pharmaffiliates. 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol. Available at: [Link]

-

PubChem. 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride. Available at: [Link]

-

PubChem. 1-chloro-3-(2-methoxyphenoxy)propan-2-ol;N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. Available at: [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Veeprho. (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Available at: [Link]

-

PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available at: [Link]

-

PubChem. (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. Available at: [Link]

-

GRG Life Sciences. 1-(2-Methoxyphenoxy) 3 (oxiran-2-ylmethoxy)propan-2-ol. Available at: [Link]

-

PubChem. 1-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol. Available at: [Link]

Sources

- 1. Buy this compound | 162712-35-8 [smolecule.com]

- 2. Guaifenesin - Wikipedia [en.wikipedia.org]

- 3. Guaifenesin NR: Package Insert / Prescribing Information [drugs.com]

- 4. DailyMed - METHOCARBAMOL- methocarbamol tablets tablet, coated [dailymed.nlm.nih.gov]

- 5. DailyMed - METHOCARBAMOL tablet [dailymed.nlm.nih.gov]

- 6. Chemistry:Guaifenesin - HandWiki [handwiki.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 10. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, a significant piperazine derivative. This document delves into its synthesis, chemical properties, pharmacological activities, and analytical methodologies. Primarily known as a metabolite and process impurity of the anti-anginal drug Ranolazine, this compound, also referred to as Ranolazine Impurity H or CVT-2513, has garnered scientific interest for its own potential biological activities. This guide is designed to be a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical development, offering detailed protocols and insights to facilitate further investigation and application of this compound.

Introduction

This compound is a heterocyclic compound featuring a methoxyphenoxy group, a piperazine ring, and a propanol backbone. Its chemical structure and relationship to Ranolazine, a well-established anti-anginal agent that acts by inhibiting the late sodium current in cardiac cells, make it a molecule of significant interest.[1] While it is often studied in the context of pharmaceutical impurities, research has indicated that this compound possesses inherent biological activity, particularly in the cardiovascular system.[2][3] This guide will explore the multifaceted nature of this compound, from its molecular characteristics to its biological implications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | [4] |

| Synonyms | Ranolazine Impurity H, Ranolazine N-Desacetamido Impurity, CVT-2513 | [4][5] |

| CAS Number | 162712-35-8 | [6] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [4] |

| Molecular Weight | 266.34 g/mol | [4] |

Synthesis and Characterization

The synthesis of this compound is intrinsically linked to the manufacturing process of Ranolazine. It is typically formed as a key intermediate or a process-related impurity. The general synthetic route involves a two-step process.

Synthetic Pathway

The synthesis commences with the reaction of 2-methoxyphenol with an excess of epichlorohydrin. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the epoxide intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane.[7][8] The subsequent step involves the nucleophilic addition of piperazine to the epoxide ring of the intermediate. This reaction opens the epoxide ring and results in the formation of this compound.[7]

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on established methods for the synthesis of similar compounds and Ranolazine intermediates.[7][8][9]

Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

-

To a solution of 2-methoxyphenol (1 equivalent) in a suitable solvent such as water or a biphasic system, add a base like sodium hydroxide (1-1.2 equivalents).

-

Stir the mixture at room temperature until the 2-methoxyphenol is fully dissolved and the phenoxide is formed.

-

Add an excess of epichlorohydrin (3-5 equivalents) to the reaction mixture. A phase-transfer catalyst, such as benzyl triethylammonium chloride, can be added to improve the reaction rate in a biphasic system.[9]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-40°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane.

-

Purify the crude product by vacuum distillation to yield the pure epoxide intermediate.[8]

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(2-methoxyphenoxy)-2,3-epoxypropane (1 equivalent) in a polar solvent such as ethanol or methanol.

-

Add piperazine (1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at ambient or slightly elevated temperature for an extended period (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC or HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized compound. The following techniques are typically employed:

Table 2: Analytical Characterization Methods

| Analytical Method | Information Provided | Expected Results |

| ¹H NMR Spectroscopy | Hydrogen environment and connectivity | Signals for aromatic protons (δ ~6.8-7.2 ppm), methoxy protons (δ ~3.8 ppm), piperazine protons (δ ~2.4-2.8 ppm), and protons of the propanol backbone.[10] |

| ¹³C NMR Spectroscopy | Carbon skeleton verification | Signals for aromatic carbons, the methoxy carbon, and aliphatic carbons of the piperazine and propanol moieties.[10] |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 267.[4] |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (hydroxyl), C-O-C (ether), and C-N (amine) functional groups.[4] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. |

Pharmacological Activity

While primarily known as a metabolite of Ranolazine, this compound (CVT-2513) has been shown to possess intrinsic pharmacological activity, particularly in the context of myocardial ischemia.

Anti-Myocardial Ischemia Effects

A study by Wang et al. (2012) investigated the synthesis and anti-myocardial ischemia activities of Ranolazine and its five principal metabolites, including CVT-2513. The study found that CVT-2513 could be protective against myocardial ischemia induced by isoprenaline in mice.[3] Although it demonstrated a protective effect, its potency was found to be less than that of the parent drug, Ranolazine.[3] The mechanism of action of Ranolazine involves the inhibition of the late sodium current (INa), which helps in preventing calcium overload in ischemic cardiac cells.[11] It is plausible that CVT-2513 shares a similar, albeit less potent, mechanism.

Sources

- 1. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 162712-35-8 [smolecule.com]

- 3. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Ranolazine N-Desacetamido Impurity | 162712-35-8 | SynZeal [synzeal.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 10. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 11. Ranolazine Facilitates Termination of Ventricular Tachyarrhythmia Associated With Acute Myocardial Ischemia Through Suppression of Late INa-Mediated Focal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Analytical Characterization of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol: A Ranolazine-Related Compound

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. This compound is a significant process-related impurity and metabolite of Ranolazine, an anti-anginal agent.[1][2] Ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API) necessitates robust analytical control over such related substances.[3] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals involved in the synthesis and formulation of Ranolazine.

Introduction and Significance

This compound (CAS No: 162712-35-8) is a key synthetic intermediate and a known impurity in the manufacturing of Ranolazine.[1][4] Ranolazine is a piperazine derivative used for the treatment of chronic angina.[5] The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that are closely scrutinized by regulatory bodies worldwide. According to International Council for Harmonisation (ICH) guidelines, impurities must be identified, quantified, and controlled to ensure the safety and therapeutic efficacy of the final drug product.[6]

The structural similarity of this compound to the parent drug necessitates highly selective analytical methods to distinguish and accurately quantify it. This guide provides the scientific rationale and step-by-step protocols for a multi-pronged analytical strategy to achieve a complete chemical characterization.

Compound Profile

A thorough understanding of the molecule's physicochemical properties is the foundation for method development.

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | [1] |

| CAS Number | 162712-35-8 | [7][8] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [9] |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from the API, other impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the industry standard for purity analysis of polar to moderately non-polar small molecules like the one .[9][10] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a buffered mobile phase ensures peak shape and reproducibility by controlling the ionization state of the basic piperazine moiety. UV detection is suitable due to the presence of the chromophoric methoxy-phenoxy group. A wavelength of 220 nm is often effective for Ranolazine and its related compounds.[11][12]

Protocol: RP-HPLC Method for Purity Determination

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm membrane filter before injection.[13]

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Supelcosil C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the analyte peak should not be more than 2.0.[13]

-

Analysis: Inject the blank (mobile phase), standard solution, and sample solution. Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard.

Caption: HPLC analysis workflow from sample preparation to reporting.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is an indispensable tool for confirming the identity of impurities and for detecting them at trace levels.[14] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) in positive mode is highly effective for this molecule, as the two nitrogen atoms in the piperazine ring are readily protonated to form [M+H]⁺ ions.

Protocol: LC-MS for Identity Confirmation

-

Instrumentation: HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[14]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

-

LC-MS Conditions:

| Parameter | Recommended Setting |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Scan Range | m/z 100-400 |

| Expected Ion | [M+H]⁺ at m/z 267.17 |

-

Analysis: Inject the sample and acquire data in full scan mode. The presence of a peak at the expected retention time with a mass corresponding to the protonated molecule (m/z 267.17) confirms its identity. For higher sensitivity and quantification, a Multiple Reaction Monitoring (MRM) method can be developed.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive structural information, which is a regulatory requirement for impurity characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural determination.[5] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The molecule's structure has distinct regions (phenoxy, propanol linker, piperazine) that will give rise to characteristic signals. Predicted chemical shifts are based on established principles and data from structurally similar compounds.[15][16]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals definitively.

-

Expected Chemical Shifts (Predicted):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Aromatic (Ar-H) | 6.8 - 7.2 | 112 - 150 |

| Propanol Linker (-CH-OH) | ~3.9 - 4.1 | ~68 |

| Propanol Linker (-O-CH₂) | ~4.0 | ~72 |

| Propanol Linker (-N-CH₂) | ~2.5 | ~60 |

| Piperazine (-CH₂-N-CH₂-) | 2.4 - 2.8 | ~46, ~54 |

| Hydroxyl (-OH) | Variable | - |

| Amine (-NH) | Variable | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.[5] The spectrum will provide confirmatory evidence for the hydroxyl, ether, and amine groups, as well as the aromatic ring.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600 - 3200 (Broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | ~1250 |

| C-N Stretch (Amine) | 1350 - 1000 |

Integrated Analytical Strategy

A single analytical technique is insufficient for full characterization. The logical integration of these methods provides a self-validating system that ensures the identity, purity, and structure of the compound are unequivocally established.

Caption: Integrated strategy for complete compound characterization.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. The combined use of HPLC for purity, LC-MS for identity, and NMR and FTIR for definitive structural elucidation ensures that this Ranolazine-related compound can be effectively monitored and controlled. Adherence to these scientifically sound methods is critical for meeting regulatory expectations and ensuring the quality and safety of the final pharmaceutical product.

References

-

Suresh Babu VV, Sudhakar V, Murthy TEGK (2014) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatography & Separation Techniques. [Link]

-

Longdom Publishing (2014) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

-

John, S., Pramila, T., & Bhavana, R. (2017). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 4(9), 569-575. [Link]

-

Semantic Scholar (2014) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Semantic Scholar. [Link]

-

Asian Journal of Pharmaceutical Analysis. Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [Link]

-

Dibrugarh University. A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. [Link]

-

Veeprho. Ranolazine Impurities and Related Compound. Veeprho. [Link]

-

SynZeal. Ranolazine Impurities. SynZeal. [Link]

-

Pharmaffiliates. Ranolazine-impurities. Pharmaffiliates. [Link]

-

Oakwood Chemical. This compound. Oakwood Chemical. [Link]

-

Veeprho. (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Veeprho. [Link]

-

Pharmaffiliates. CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Pharmaffiliates. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. [Link]

Sources

- 1. Buy this compound | 162712-35-8 [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ejpmr.com [ejpmr.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound [oakwoodchemical.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 11. longdom.org [longdom.org]

- 12. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 16. rsc.org [rsc.org]

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. The analyte, a known primary metabolite of the anti-anginal drug Ranolazine, is effectively separated using a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and methanol.[1] The method demonstrates excellent linearity, accuracy, precision, and specificity, adhering to the validation criteria outlined in the International Conference on Harmonisation (ICH) Q2(R1) guideline.[2][3][4] This protocol is suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development and research environments.

Introduction

This compound (CAS No: 162712-35-8) is a molecule of significant pharmaceutical interest, primarily recognized as a metabolite of Ranolazine.[1] Its chemical structure incorporates a methoxyphenoxy group, a hydrophilic propan-2-ol chain, and a basic piperazine moiety, giving it moderate polarity and distinct chromatographic challenges.[1] Accurate quantification of this compound is critical for metabolic studies, impurity profiling, and ensuring the quality of drug substances where it may be present.

The development of a reliable analytical method is therefore essential. Reversed-phase HPLC is the predominant technique for pharmaceutical analysis due to its versatility and ability to handle a wide range of compound polarities.[5][6] This note addresses the need for a standardized analytical procedure by providing a fully developed and validated HPLC method, explaining the scientific rationale behind the chosen parameters to ensure reproducibility and trustworthiness.

Experimental

Chemicals and Reagents

-

This compound reference standard (Purity ≥ 99.5%)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

-

Ortho-Phosphoric Acid (AR Grade)

-

Water, HPLC Grade (prepared using a water purification system)

Instrumentation

The analysis was performed on a standard HPLC system equipped with the following components:

-

Quaternary or Binary Gradient Pump

-

Degasser

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

Photodiode Array (PDA) or UV-Vis Detector

-

Chromatographic Data Station (e.g., Empower™, Chromeleon™)

Chromatographic Conditions

All chromatographic parameters were optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities. The final conditions are summarized in Table 1.

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., SunShell C18, InertSustain C18), 150 mm x 4.6 mm, 2.6 µm or 5 µm particle size |

| Mobile Phase | 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) : Methanol (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

| Diluent | Mobile Phase |

Methodology

Solution Preparation

-

Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted ortho-phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and HPLC grade methanol in a 60:40 volume/volume ratio. Degas the solution by sonication or online degasser before use.

-